2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid
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Overview
Description
2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl protecting group, and a hydroxyl group. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Hydroxylation: The protected piperidine is then hydroxylated at the 3-position using an appropriate oxidizing agent such as osmium tetroxide or potassium permanganate.
Acetylation: The hydroxylated piperidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.
Comparison with Similar Compounds
2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]acetic acid can be compared with other piperidine derivatives such as:
2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[Trans-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-4-yl]butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Properties
IUPAC Name |
2-[(3R,4R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-5-4-8(6-10(15)16)9(14)7-13/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJBDTNYISGBNL-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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